2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol
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Overview
Description
2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol is an organic compound with the molecular formula C8H16O2 It is a tertiary alcohol with a tetrahydrofuran ring, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol typically involves the reaction of 2-methyl-2-propen-1-ol with tetrahydrofuran under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of the alcohol attacks the electrophilic carbon of the tetrahydrofuran ring, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Secondary alcohols and hydrocarbons.
Substitution: Halides and amines.
Scientific Research Applications
2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its unique structure allows it to interact with enzymes and receptors, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-propanol: A primary alcohol with similar molecular weight but different structure.
Tetrahydrofuran: A cyclic ether with a similar ring structure but lacking the hydroxyl group.
Linalool oxide: A compound with a similar tetrahydrofuran ring but different substituents.
Uniqueness
2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-ol is unique due to its combination of a tertiary alcohol and a tetrahydrofuran ring. This structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C8H16O2 |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-methyl-1-(oxolan-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H16O2/c1-8(2,9)6-7-4-3-5-10-7/h7,9H,3-6H2,1-2H3 |
InChI Key |
GEXFYBGZZWGXBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCCO1)O |
Origin of Product |
United States |
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